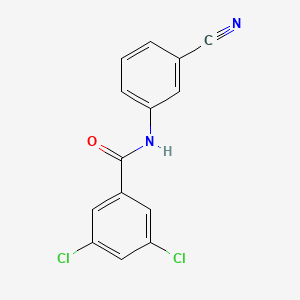

3,5-dichloro-N-(3-cyanophenyl)benzamide

Description

Significance of N-Substituted Benzamides in Synthetic Organic Chemistry

N-substituted benzamides, where the nitrogen atom of the amide is bonded to a substituent other than hydrogen, are a class of compounds with profound importance in synthetic organic chemistry. The amide bond itself is a stable and prevalent functional group, and its formation is a reliable and well-understood process. N-substituted benzamides serve as crucial intermediates in the synthesis of more complex molecules. acs.orgmdpi.com Their preparation is often straightforward, commonly involving the reaction of a benzoyl chloride with a primary or secondary amine. researchgate.netmdpi.com

These compounds are not merely synthetic endpoints but are also valuable precursors. The amide linkage can be subjected to various chemical transformations, and the aromatic rings can be further functionalized, making N-substituted benzamides versatile building blocks for constructing diverse molecular architectures. researchgate.net Researchers have developed numerous methods for their synthesis, including one-pot procedures that enhance efficiency and yield. sioc-journal.cn This synthetic accessibility and chemical stability make them foundational components in the development of new materials and chemical entities. mdpi.com

Role of Halogenated and Cyano-Substituted Benzamides in Chemical Biology Research

The introduction of specific functional groups onto the benzamide (B126) framework can dramatically influence a molecule's interaction with biological systems. Halogen and cyano substituents are particularly noteworthy for their ability to modulate biological activity.

Halogenated Benzamides: The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide structure is a common strategy in medicinal chemistry and chemical biology. researchgate.netnih.gov Halogenation can affect a molecule's physicochemical properties, such as lipophilicity, which influences its ability to cross cell membranes. nih.gov Halogen atoms can also participate in specific, non-covalent interactions known as halogen bonds, which can be crucial for binding to biological targets like proteins and enzymes. researchgate.net This interaction, where the halogen acts as an electrophilic species, has been increasingly recognized and exploited in rational drug design. researchgate.net Dichlorinated benzamides, for instance, have been synthesized and studied for their structural properties and potential applications. researchgate.netresearchgate.netnih.gov The presence of chlorine atoms can enhance the biological efficacy of compounds, and halogenation is a known strategy for increasing the pharmacological activity of molecules. researchgate.netresearchgate.net

Cyano-Substituted Benzamides: The cyano group (–C≡N) is another functional group of significant interest in chemical biology. Its inclusion in a molecular structure can have several effects. The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can influence molecular interactions and electronic properties. rsc.org In the context of benzamides and related structures, the cyano substituent has been found to be important for anticancer activity. nih.gov The synthesis and pharmacological profiles of various cyano-substituted compounds have demonstrated their potential to enhance binding affinity and potency for biological targets. nih.gov The cyano group can also serve as a useful chemical handle or an intermediate for the synthesis of other functional groups. researchgate.net

Contextualization of 3,5-Dichloro-N-(3-cyanophenyl)benzamide within the Broader Benzamide Chemical Space

This compound is a specific N-substituted benzamide that features both halogen and cyano functionalities. Its structure consists of a 3,5-dichlorobenzoyl group connected via an amide linkage to a 3-cyanophenyl group.

| Property | Data |

| CAS Number | 710315-93-8 |

| Molecular Formula | C14H8Cl2N2O |

| Molecular Weight | 291.13 g/mol |

| Synonyms | N-(3-cyanophenyl)-3,5-dichlorobenzamide |

The specific arrangement of its functional groups places this compound at the intersection of several key areas of chemical research. The 3,5-dichloro substitution pattern on the benzoyl ring is a known structural motif. researchgate.netresearchgate.net As discussed, the chlorine atoms can contribute to the molecule's lipophilicity and its potential to form halogen bonds, which are critical for molecular recognition in biological systems. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-(3-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-3-1-2-9(4-13)8-17/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJATVLWQFYMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro N 3 Cyanophenyl Benzamide and Analogous Structures

General Approaches for Benzamide (B126) Synthesis

The formation of a stable amide linkage is a cornerstone of organic chemistry. uoanbar.edu.iq For the synthesis of benzamides, the most prevalent and widely utilized method involves the acylation of an arylamine with an activated carboxylic acid derivative.

Acylation of Arylamines with Activated Carboxylic Acid Derivatives

The reaction between an arylamine and an activated form of a benzoic acid is a fundamental approach to constructing the benzamide framework. This nucleophilic acyl substitution reaction is highly efficient and versatile.

Benzoyl chlorides are among the most common activated carboxylic acid derivatives used for this purpose. The high reactivity of the acyl chloride functional group facilitates the nucleophilic attack by the amino group of the arylamine. nih.gov This reaction is typically exothermic and proceeds readily to form the corresponding N-aryl benzamide. The general transformation is depicted in the following reaction scheme:

Scheme 1: General reaction for the synthesis of benzanilides from benzoyl chloride and aniline (B41778). uomustansiriyah.edu.iq

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. Inorganic bases like sodium hydroxide (B78521) are also commonly used. uoanbar.edu.iq

The choice of solvent and reaction temperature plays a crucial role in the successful synthesis of benzamides. Common solvents for these reactions include dichloromethane (B109758), diethyl ether, and toluene. A recent study has also explored the use of the bio-based solvent Cyrene™ for the synthesis of amides from acid chlorides and amines. hud.ac.uk

The reaction temperature is often controlled to manage the exothermic nature of the acylation. Cooling is frequently employed, especially during the addition of the acyl chloride. However, for less reactive arylamines or sterically hindered substrates, heating may be necessary to drive the reaction to completion. For instance, the synthesis of various dichlorobenzamide derivatives has been successfully achieved by reacting 3,5-dichlorobenzoyl chloride with arylamines in N,N'-dimethylformamide (DMF) at a temperature of 60 °C. researchgate.net The optimization of these parameters is critical for achieving high yields and purity of the desired benzamide.

| Solvent | Typical Temperature Range | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | 0 °C to Room Temperature | Good solubility for many reactants, volatile and easy to remove. |

| N,N'-Dimethylformamide (DMF) | Room Temperature to Elevated Temperatures (e.g., 60 °C) | High boiling point, suitable for reactions requiring heating. researchgate.net |

| Pyridine | 0 °C to Room Temperature | Can act as both solvent and base. |

| Toluene | Room Temperature to Reflux | Higher boiling point than DCM, useful for less reactive substrates. |

| Cyrene™ | 0 °C to Room Temperature | A bio-based alternative to traditional polar aprotic solvents. hud.ac.uk |

Alternative Routes to Amide Bond Formation

While the use of acyl chlorides is a dominant strategy, several other methods for amide bond formation exist. These often involve the use of coupling reagents that activate the carboxylic acid in situ. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). These reagents are particularly useful in peptide synthesis and for substrates that are sensitive to the conditions required for acyl chloride formation. researchgate.net Additionally, methods avoiding traditional coupling reagents, such as those proceeding through thioester intermediates, are being developed as greener alternatives. nih.govacs.org

Specific Synthetic Pathways to 3,5-Dichloro-N-(3-cyanophenyl)benzamide

The synthesis of the title compound, this compound, is logically approached through the acylation of 3-aminobenzonitrile (B145674) with 3,5-dichlorobenzoyl chloride. This requires the prior synthesis of the necessary acyl chloride precursor.

Precursor Synthesis: Derivatization of 3,5-Dichlorobenzonitrile (B1202942) to 3,5-Dichlorobenzoyl Chloride

A common and practical route to 3,5-dichlorobenzoyl chloride begins with 3,5-dichlorobenzonitrile. This process typically involves a two-step sequence: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by chlorination.

The hydrolysis of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid can be achieved under either acidic or alkaline conditions. A patented method describes the chlorination of benzonitrile (B105546) to yield 3,5-dichlorobenzonitrile, which is then subjected to hydrolysis. This hydrolysis can be performed in an alkaline environment (pH 11-14) at 80-90 °C, followed by acidification to precipitate the carboxylic acid.

Once 3,5-dichlorobenzoic acid is obtained, it can be converted to the highly reactive 3,5-dichlorobenzoyl chloride. This is a standard transformation in organic synthesis, commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, for instance, is often performed at reflux, sometimes with a catalytic amount of pyridine. researchgate.net

| Chlorinating Agent | Typical Reaction Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic pyridine | SO₂ (gas), HCl (gas) |

| Oxalyl Chloride ((COCl)₂) | Room temperature in a solvent like DCM with catalytic DMF | CO (gas), CO₂ (gas), HCl (gas) |

With 3,5-dichlorobenzoyl chloride in hand, the final step in the synthesis of this compound is the acylation of 3-aminobenzonitrile, which proceeds according to the general principles of benzamide synthesis outlined previously.

Amidation Coupling of 3,5-Dichlorobenzoyl Chloride with 3-Cyanoaniline

The most direct and widely employed method for the synthesis of this compound is the acylation of 3-cyanoaniline with 3,5-dichlorobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of 3-cyanoaniline on the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. nanobioletters.com The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The process is generally efficient, proceeding at room temperature to yield the desired amide in high purity after standard workup and purification procedures like extraction and recrystallization. nanobioletters.comresearchgate.net

Table 1: Representative Amidation Coupling Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3,5-Dichlorobenzoyl chloride | 3-Cyanoaniline | Triethylamine | Dichloromethane | This compound |

Diversification Strategies and Analog Preparation

To explore structure-activity relationships (SAR) and develop new compounds with tailored properties, the basic benzamide scaffold can be systematically modified. nih.gov Several key strategies are employed to generate a diverse library of analogs.

Exploration of N-Substitution Patterns on Benzamide Scaffolds

A primary diversification strategy involves varying the amine component used in the amidation reaction. By replacing 3-cyanoaniline with other substituted anilines or aliphatic amines, a wide array of N-substituted benzamide derivatives can be synthesized. researchgate.net This approach allows for the systematic modification of steric and electronic properties of the molecule. For instance, introducing electron-donating or electron-withdrawing groups on the N-phenyl ring can significantly alter the compound's biological activity or material properties. nih.gov This method is a cornerstone of medicinal chemistry for optimizing lead compounds. nanobioletters.comnih.gov

Cyclization Reactions of N-(2-Cyanophenyl)benzamide Derivatives to Fused Heterocycles (e.g., Quinazolines)

When the cyano group is positioned ortho to the amide linkage, as in N-(2-cyanophenyl)benzamide derivatives, it can participate in intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of quinazolinones. nih.gov This transformation can be achieved under various conditions, including base-promoted cyclization. nih.govacs.org The reaction proceeds via an initial nucleophilic attack of the amide nitrogen onto the carbon of the nitrile group, followed by tautomerization to form the stable quinazolinone ring. This strategy is a powerful tool for converting a relatively simple acyclic precursor into a more complex, rigid heterocyclic scaffold, which is prevalent in many biologically active molecules. beilstein-journals.org

Synthesis of Thiourea-Benzamide Hybrid Systems

Hybrid molecules incorporating both benzamide and thiourea (B124793) moieties are of significant interest due to their diverse biological activities. tjnpr.orgresearchgate.net The synthesis of these hybrids is typically achieved through a one-pot, two-step procedure. First, a substituted benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a solvent like acetonitrile. This in situ reaction generates a highly reactive benzoyl isothiocyanate intermediate. nih.gov Subsequently, an appropriate amine is added to the reaction mixture. The amino group of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N-benzoyl thiourea derivative. nih.govuitm.edu.my This method provides an efficient route to a wide range of thiourea-benzamide hybrids. researchgate.net

Table 2: Summary of Diversification Strategies

| Strategy | Key Precursor(s) | Transformation | Resulting Scaffold |

| N-Substitution | Benzoyl chloride, Various amines | Amidation | N-Substituted Benzamides |

| Cyclization | N-(2-Cyanophenyl)benzamide | Intramolecular Cyclization | Fused Heterocycles (e.g., Quinazolines) |

| Hybridization | Benzoyl chloride, KSCN, Amine | Isothiocyanate formation & addition | Thiourea-Benzamide Hybrids |

Incorporation of Deuterium Labels for Mechanistic Investigations

Deuterium labeling is a powerful technique used to elucidate reaction mechanisms. chem-station.com By selectively replacing hydrogen atoms with their heavier isotope, deuterium, chemists can study the kinetic isotope effect (KIE). chem-station.com A significant change in the reaction rate upon isotopic substitution indicates that the cleavage of the corresponding C-H bond is involved in the rate-determining step of the reaction. chem-station.com This method is invaluable for distinguishing between proposed mechanistic pathways. For example, in reactions involving hydrogen atom transfer (HAT), labeling the specific hydrogen atom can confirm its role in the mechanism. rsc.org While not altering the fundamental chemistry, the use of deuterated reagents or solvents provides crucial insights into the intricate steps of a chemical transformation. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dichloro N 3 Cyanophenyl Benzamide

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopic Fingerprinting for Functional Group Identification

Specific experimental IR data for 3,5-dichloro-N-(3-cyanophenyl)benzamide is not available in the searched literature. A general analysis based on its functional groups would predict characteristic absorption bands. For instance, the N-H stretch of the amide group is expected between 3300-3500 cm⁻¹, the C=O (Amide I band) stretch typically appears around 1630-1695 cm⁻¹, and the N-H bend (Amide II band) is found between 1520-1570 cm⁻¹. The nitrile (C≡N) group would show a sharp, medium-intensity peak in the 2210-2260 cm⁻¹ region. Aromatic C-H stretching and C=C bending, as well as C-Cl stretching vibrations, would also be present. However, without experimental data, a precise fingerprint cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

Detailed ¹H NMR chemical shifts and coupling constants for this compound have not been located in the available literature. A theoretical spectrum would show signals corresponding to the protons on the two aromatic rings and the amide proton. The protons on the 3,5-dichlorobenzoyl ring would appear as distinct signals, as would the four protons on the 3-cyanophenyl ring. The amide proton (N-H) would likely appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

Published ¹³C NMR spectral data for this compound is not available. A predicted spectrum would display signals for each unique carbon environment. This would include the carbonyl carbon of the amide, the nitrile carbon, and the distinct carbons of the dichlorinated and cyanophenyl aromatic rings. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and cyano substituents.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

There is no information available regarding the use of advanced NMR techniques (such as COSY, HSQC, HMBC, or NOESY) for the stereochemical and conformational analysis of this specific compound.

Mass Spectrometry Techniques

Specific mass spectrometry data, including fragmentation patterns for this compound, is not present in the searched scientific databases. This analysis would be essential for confirming the molecular weight and providing insights into the molecule's structure through its fragmentation under ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental formula by measuring its mass with extremely high precision. For this compound, with the chemical formula C₁₄H₈Cl₂N₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This precise measurement allows differentiation from other compounds that might have the same nominal mass, thus confirming the molecular formula. While a specific experimental HRMS value for this exact compound is not available in the cited literature, the theoretical value provides a benchmark for future experimental verification.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Exact Mass | 290.001369 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

Although an experimental spectrum for this specific molecule is not documented in the searched literature, a predicted fragmentation pattern can be deduced based on the known behavior of benzanilides and related structures. chemguide.co.uklibretexts.org Key fragmentation pathways would likely include:

Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond, which would yield two primary fragments: the 3,5-dichlorobenzoyl cation and the 3-aminobenzonitrile (B145674) radical, or vice versa.

Formation of Acylium Ion: Cleavage of the bond between the carbonyl carbon and the dichlorinated ring would lead to a stable 3,5-dichlorobenzoyl acylium ion. Subsequent loss of carbon monoxide (CO) is a common pathway for such ions.

Cleavage adjacent to the Cyano Group: Fragmentation of the cyanophenyl ring is also expected.

Loss of Chlorine: The loss of one or both chlorine atoms from the molecular ion or fragment ions would produce characteristic isotopic patterns.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum

| m/z (mass-to-charge ratio) | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 290/292/294 | [C₁₄H₈Cl₂N₂O]⁺ | Molecular Ion (M⁺) |

| 173/175 | [C₇H₃Cl₂O]⁺ | Cleavage of the C-N amide bond |

| 145/147 | [C₇H₃Cl₂]⁺ | Loss of CO from the acylium ion |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Such a study for this compound would provide invaluable information on its molecular conformation and the non-covalent interactions that dictate its crystal packing. However, a review of the available scientific literature indicates that the crystal structure for this specific compound has not yet been determined and published.

Were the data available, the analysis would proceed as follows:

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial result of an X-ray diffraction experiment is the determination of the unit cell—the smallest repeating unit of the crystal lattice. This defines the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. These parameters are fundamental to describing the solid-state architecture. For related dichlorobenzamide compounds, a monoclinic crystal system is commonly observed. nih.govnih.gov

Table 3: Crystallographic Data (Illustrative)

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The geometry of the unit cell | Data not available |

| Space Group | The symmetry of the crystal | Data not available |

| a (Å) | Unit cell dimension | Data not available |

| b (Å) | Unit cell dimension | Data not available |

| c (Å) | Unit cell dimension | Data not available |

| α (°) | Unit cell angle | Data not available |

| β (°) | Unit cell angle | Data not available |

| γ (°) | Unit cell angle | Data not available |

| V (ų) | Volume of the unit cell | Data not available |

Characterization of Intermolecular Interactions: Hydrogen Bonding Networks (N–H⋯O, C–H⋯Cl)

The packing of molecules within the crystal is governed by a network of intermolecular interactions. For this compound, the most significant would be the hydrogen bond between the amide hydrogen (N–H) and the carbonyl oxygen (C=O) of a neighboring molecule, often forming chains or dimers (N–H⋯O). nih.govnih.gov Weaker interactions, such as C–H⋯Cl hydrogen bonds, where a hydrogen atom on an aromatic ring interacts with a chlorine atom on an adjacent molecule, also play a crucial role in stabilizing the three-dimensional structure. researchgate.net

Comparative Crystallographic Studies with Related Benzamide (B126) Analogs

The crystal structures of various benzamide derivatives offer valuable insights into the influence of substituent groups on molecular conformation and intermolecular interactions. By comparing the crystallographic data of analogs, we can infer the likely structural features of this compound.

A key analog for comparison is N-(3,5-dichlorophenyl)benzamide . In this compound, the conformation of the H-N-C=O unit is observed to be trans. nih.gov This is a common feature among many benzanilide (B160483) structures. The amide group forms dihedral angles of 14.3(8)° and 44.4(4)° with the benzoyl and aniline (B41778) rings, respectively. nih.gov The two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 58.3(1)°. nih.gov This significant twist is a result of steric hindrance and the electronic effects of the substituents. In the crystal lattice, molecules of N-(3,5-dichlorophenyl)benzamide are linked into infinite chains along the c-axis by N—H⋯O hydrogen bonds. nih.gov

Another relevant analog is 2-chloro-N-(3,5-dichlorophenyl)benzamide . This compound also displays a trans-planar amide group. nih.govnih.gov The introduction of a chlorine atom at the ortho position of the benzoyl ring leads to a different conformational arrangement. The C=O bond is oriented anti to the ortho-chloro substituent. nih.govnih.gov The dihedral angles between the amide group and the benzoyl and aniline rings are 63.1(12)° and 31.1(17)°, respectively. nih.govnih.gov The angle between the two benzene (B151609) rings is 32.1(2)°. nih.govnih.gov Similar to the previous analog, these molecules are connected by N—H⋯O hydrogen bonds, forming chains within the crystal structure. nih.gov

The study of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide further expands this comparative analysis. For instance, 3,5-dichloro-N-(4-chlorophenyl)benzamide crystallizes in a triclinic space group, with N–H⋯O and C–H⋯Cl hydrogen bonds, as well as Cl···Cl short contacts, contributing to the crystal packing. researchgate.netresearchgate.net

Table 1: Comparative Crystallographic Data of Selected Benzamide Analogs

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Benzoyl/Aniline Rings) |

|---|---|---|---|---|

| N-(3,5-dichlorophenyl)benzamide nih.gov | Monoclinic | P2₁/n | N—H⋯O hydrogen bonds | 58.3(1)° |

| 2-chloro-N-(3,5-dichlorophenyl)benzamide nih.govnih.gov | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds | 32.1(2)° |

| 3,5-dichloro-N-(4-chlorophenyl)benzamide researchgate.net | Triclinic | Pī | N–H⋯O, C–H⋯Cl hydrogen bonds, Cl···Cl contacts | Not reported |

| 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide nih.govresearchgate.net | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds | Not applicable |

Investigation of Polymorphism and Crystallization Phenomena in Benzamide Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study in materials science and pharmaceuticals due to its impact on the physical and chemical properties of a solid. mdpi.com Benzamide itself is a classic example, known to exhibit polymorphism since 1832. researchgate.netresearchgate.net At least three polymorphs of benzamide (Forms I, II, and III) have been characterized, with Form I being the most stable. researchgate.net The different polymorphs arise from variations in molecular conformation and packing, which in turn alter the intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.org

The study of benzamide derivatives reveals that the propensity for polymorphism is influenced by molecular flexibility and the potential for different hydrogen-bonding patterns. nih.gov For example, N-[(1S)-1-phenylethyl]benzamide exists in three non-solvated polymorphic forms. nih.gov In this case, the polymorphism is driven by the rotation of a phenyl ring, which modifies the molecular conformation while preserving the fundamental hydrogen-bonded chain motif. nih.gov

In the broader context of substituted benzamides, the presence of different functional groups can either promote or inhibit polymorphism. For instance, the introduction of hydroxyl and methoxy (B1213986) groups in N-(3-hydroxyphenyl)-3-methoxybenzamide leads to the crystallization of two distinct polymorphs. mdpi.comresearchgate.net These polymorphs differ in their hydrogen bonding networks; one forms a three-dimensional network while the other forms layers. researchgate.net

The crystallization conditions, such as the choice of solvent, temperature, and supersaturation, play a crucial role in determining which polymorphic form is obtained. mdpi.commdpi.com In the case of 2-benzoyl-N,N-diethylbenzamide, two new polymorphs were identified at room temperature, differing in their long-range molecular packing. mdpi.com This highlights that even subtle changes in crystallization conditions can lead to different solid-state structures.

For this compound, the presence of chloro and cyano substituents provides multiple sites for intermolecular interactions. The amide group can form robust N—H⋯O hydrogen bonds, a common feature in benzamides. Additionally, the cyano group can participate in C—H⋯N interactions or dipole-dipole interactions, while the chlorine atoms can be involved in halogen bonding or other weak interactions. The interplay of these different interactions, combined with the conformational flexibility of the molecule, suggests a high potential for polymorphism in this compound. The specific polymorphic forms that may exist would depend on the delicate balance of these intermolecular forces, which can be influenced by the crystallization environment. brad.ac.uk

Computational and Theoretical Investigations of 3,5 Dichloro N 3 Cyanophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of a molecule. These theoretical methods provide a foundational understanding of a compound's properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often utilizing functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+(d,p) or 6-311++g(d,p), are instrumental in optimizing the molecular geometry of 3,5-dichloro-N-(3-cyanophenyl)benzamide to its most stable conformation. nih.govresearchgate.net By determining the optimized structure, researchers can obtain key geometric parameters like bond lengths and angles. These theoretical calculations provide a detailed picture of the molecule's three-dimensional shape and the spatial arrangement of its atoms, which are crucial for understanding its chemical behavior. dergipark.org.tr

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing chemical reactions. nih.gov For aromatic compounds like this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient areas. Analysis of the HOMO-LUMO gap helps in predicting the charge transfer interactions that can occur within the molecule, which is fundamental to its reactivity and potential biological activity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

Furthermore, the charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent areas of varying potential; typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govnih.gov For this compound, the MEP map would likely show negative potential around the electronegative oxygen, nitrogen, and chlorine atoms, and positive potential around the hydrogen atoms. nih.gov This analysis is crucial for predicting intermolecular interactions and the molecule's binding behavior with other molecules, including biological receptors. dergipark.org.tr

Computational methods, particularly Time-Dependent DFT (TD-DFT), are valuable for predicting the spectroscopic properties of molecules. nih.gov By calculating the electronic transitions between different molecular orbitals, it is possible to simulate the UV-Visible absorption spectrum. nih.gov The predicted spectrum shows the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote electrons from occupied to unoccupied orbitals. These theoretical spectra can be compared with experimental results to confirm the structure of the compound and to understand its electronic transition characteristics. researchgate.net Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. dergipark.org.tr

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule might behave and interact with other molecules. A key application in medicinal chemistry is molecular docking, which investigates the interaction between a small molecule (a ligand) and a large biological molecule, such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. malariaworld.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the 3D structure of the ligand, in this case, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy typically indicates a more stable and favorable interaction.

For benzamide (B126) derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes. researchgate.netnih.gov The simulations reveal the specific binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the amide group (-CONH-) in the benzamide scaffold is a common hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the protein's active site. The dichlorinated phenyl ring and the cyanophenyl group can participate in hydrophobic and aromatic stacking interactions. By identifying these interactions, researchers can rationalize the molecule's biological activity and guide the design of new derivatives with improved potency and selectivity. researchgate.net

| Interaction Type | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The amide group (N-H and C=O) of the benzamide can form key hydrogen bonds with amino acid residues in the protein's active site. |

| Hydrophobic Interactions | The tendency of nonpolar groups (like phenyl rings) to associate in an aqueous environment. | The aromatic rings of the compound can interact with nonpolar residues of the protein, contributing to binding stability. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl and cyanophenyl rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Halogen Bonding | A noncovalent interaction involving a halogen atom (Cl) as an electrophilic species. | The chlorine atoms on the benzamide ring can interact with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains. |

Identification of Key Residue Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

Computational studies on molecules structurally related to this compound reveal the importance of specific non-covalent interactions in their crystal packing and potential receptor binding. The primary interaction observed in the crystal structures of similar benzanilides is the N—H⋯O hydrogen bond, which links molecules into infinite chains. nih.govnih.gov In the crystal structure of N-(3,5-Dichlorophenyl)benzamide, molecules are linked by these N—H⋯O hydrogen bonds, forming infinite chains that run along the c-axis. nih.gov Similarly, the packing in 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide is stabilized by N—H⋯O hydrogen bonds that create a one-dimensional chain. researchgate.net

Table 1: Key Intermolecular Interactions in Related Benzamide Structures

| Interaction Type | Participating Groups | Typical Role in Stabilization | Reference |

| Hydrogen Bonding | Amide N-H (donor) and Carbonyl O (acceptor) | Forms infinite chains, dictating primary crystal packing | nih.gov, nih.gov, researchgate.net |

| π-π Stacking | Dichlorinated benzoyl ring and cyanophenyl ring | Contributes to crystal packing and potential receptor affinity | nih.gov |

| Hydrophobic Interactions | Aromatic rings and chloro substituents | Stabilizes binding in nonpolar pockets of receptors | N/A |

Development and Validation of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would be developed by identifying key chemical features that could mediate receptor binding.

The development process involves:

Feature Identification: Identifying potential pharmacophoric features on the molecule. These include hydrogen bond donors (the amide N-H), hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen), hydrophobic aromatic regions (the two phenyl rings), and halogen bond donors (the chlorine atoms).

Model Generation: Creating a 3D arrangement of these features based on a set of active molecules or the known structure of the receptor's active site.

Validation: Testing the model's ability to distinguish between known active and inactive compounds from a database. A robust model will correctly identify active molecules while rejecting inactive ones.

For this compound, the key features would likely be the spatial arrangement of the hydrogen bond donor/acceptor pair of the amide linkage, the hydrophobic and aromatic character of the two rings, and the electron-withdrawing features of the cyano and dichloro groups.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Potential Role in Target Interaction |

| Hydrogen Bond Donor | Amide (N-H) | Interaction with acceptor residues in a binding site |

| Hydrogen Bond Acceptor | Carbonyl (C=O) | Interaction with donor residues in a binding site |

| Hydrogen Bond Acceptor | Cyano (C≡N) | Interaction with donor residues in a binding site |

| Aromatic/Hydrophobic | 3,5-dichlorophenyl ring | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic | 3-cyanophenyl ring | π-π stacking, hydrophobic interactions |

Assessment of Molecular Surface Complementarity with Receptor Active Sites

The assessment of molecular surface complementarity involves evaluating how well the shape and electrostatic properties of a ligand, such as this compound, fit into the binding pocket of a target receptor. This is typically achieved through molecular docking simulations. These simulations place the ligand into the active site in various orientations and conformations, calculating a "docking score" that estimates the binding affinity.

Key aspects of the molecular surface of this compound that are critical for complementarity include:

Shape: The molecule has a non-planar, twisted conformation due to the dihedral angle between the two aromatic rings. nih.gov This specific three-dimensional shape must fit snugly within the receptor's cavity.

Electrostatic Potential: The chlorine and cyano substituents create distinct regions of negative and positive electrostatic potential on the molecular surface. The two chlorine atoms make the benzoyl ring electron-poor, while the carbonyl oxygen and cyano nitrogen are regions of high electron density. Complementarity is achieved when these areas align with opposite charge regions within the active site.

Computational tools can generate molecular electrostatic potential (MEP) maps to visualize these properties and predict how the ligand will orient itself to maximize favorable electrostatic interactions with the receptor.

Reaction Mechanism Predictions and Computational Pathway Analysis

Elucidation of Proposed Synthetic Pathways and Transition States

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. dcu.ieresearchgate.net The most common pathway involves the condensation of 3,5-dichlorobenzoyl chloride with 3-aminobenzonitrile (B145674). researchgate.net

The proposed mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the 3-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a high-energy, transient tetrahedral intermediate. This intermediate is the key transition state in the reaction.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base (such as another molecule of the amine or a non-nucleophilic base added to the reaction) removes the proton from the nitrogen atom to yield the final, neutral benzamide product.

Theoretical Investigation of Substituent Effects on Reaction Reactivity and Selectivity

The substituents on both aromatic rings have a profound theoretical effect on the reactivity of the starting materials and the selectivity of potential side reactions.

Effects on the Electrophile (3,5-dichlorobenzoyl chloride): The two chlorine atoms are strongly electron-withdrawing groups due to their high electronegativity. They pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus increasing the rate of the nucleophilic attack.

Effects on the Nucleophile (3-aminobenzonitrile): The cyano group (-C≡N) is also a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and reduces the electron density on the amine nitrogen. This decreased electron density makes the amine a weaker nucleophile compared to aniline (B41778), which may necessitate more forcing reaction conditions (e.g., heating) to achieve the desired reaction.

Furthermore, substituent effects can dictate the regioselectivity of other reactions on the benzamide scaffold. For example, in directed ortho-metalation reactions on 3,5-dichlorobenzamides, the nature of the amide (secondary vs. tertiary) dramatically changes the site of metalation. scirp.orgscirp.org For a secondary amide (like the target compound), metalation is directed to the 2-position, ortho to the amide group, due to complex-induced proximity effects. scirp.orgscirp.org This highlights how substituents and functional groups work in concert to control reaction outcomes.

Table 3: Summary of Substituent Electronic Effects on Reactivity

| Substituent | Position | Ring | Electronic Effect | Impact on Reactivity |

| Two Chlorine atoms | 3, 5 | Benzoyl | Electron-withdrawing (inductive) | Increases electrophilicity of carbonyl carbon |

| Cyano group | 3 | Phenyl (from aniline) | Electron-withdrawing (inductive & resonance) | Decreases nucleophilicity of amine nitrogen |

Crystal Structure Prediction Methodologies for Hypothetical Polymorphs

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, can have distinct physical properties. Crystal structure prediction (CSP) is a computational methodology used to predict the likely crystal structures a molecule will adopt. researchgate.net

CSP methodologies for a molecule like this compound would involve:

Generating Candidate Structures: A large number of plausible crystal packing arrangements are generated computationally, considering various common space groups and molecular conformations.

Lattice Energy Minimization: The stability of each candidate structure is evaluated by calculating its lattice energy using force fields or quantum mechanical methods. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.

Ranking and Analysis: The predicted low-energy structures are ranked and analyzed based on their densities, simulated powder X-ray diffraction (PXRD) patterns, and intermolecular interactions, such as hydrogen bonding motifs. mdpi.com

The known crystal structures of similar compounds, such as N-(3,5-Dichlorophenyl)benzamide, serve as valuable references. nih.gov The data from such structures helps in understanding the likely conformations and hydrogen-bonding patterns that could be present in the polymorphs of the target compound. CSP can be particularly useful for identifying potential polymorphs that are difficult to obtain through experimental screening. crystalmathatnyu.org

Table 4: Illustrative Crystal Data for a Related Compound: N-(3,5-Dichlorophenyl)benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.520 (1) |

| b (Å) | 9.9929 (8) |

| c (Å) | 9.4447 (7) |

| β (°) | 106.357 (9) |

| Volume (ų) | 1224.37 (16) |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Determinants for Molecular Function

The specific arrangement of atoms and functional groups in 3,5-dichloro-N-(3-cyanophenyl)benzamide defines its ability to interact with biological targets. The dichlorinated benzamide (B126) core, the cyano-substituted phenyl ring, and the connecting amide bridge each play a distinct and vital role.

The presence and positioning of halogen atoms on the benzamide ring are critical determinants of biological activity. In the case of this compound, the two chlorine atoms significantly influence its electronic properties and binding capabilities.

Studies on other dichlorobenzamide derivatives have shown that the substitution pattern is crucial. For example, a series of 3,5-dichlorobenzamide (B1294675) compounds were synthesized to explore their chemical properties and potential applications. researchgate.net In related structures like N,3-diphenylprop-2-enamide derivatives, halogen substitution on the N-phenyl ring was found to be a key modification for enhancing binding affinity and achieving selective inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov Specifically, chloro and bromo substitutions at the meta-position (position 3) of the N-phenyl ring, analogous to the position of the cyano group in the title compound, resulted in potent and selective MAO-B inhibitors. nih.gov This highlights the importance of the electronic landscape created by halogens in guiding molecular recognition. Furthermore, the analysis of crystal structures of various halogen-substituted benzanilides reveals that weak interactions involving halogens, such as Cl···Cl and C–H···Cl contacts, can direct the packing modes in the crystalline lattice, indicating their role in intermolecular associations. researchgate.net

The cyano (-C≡N) group on the N-phenyl ring is a key functional group that significantly influences the compound's interaction with biological targets. It is a strong electron-withdrawing group and a versatile hydrogen bond acceptor. nih.gov Its linear geometry allows it to fit into specific pockets within an enzyme's active site.

In drug design, the nitrile group is often incorporated to enhance binding affinity and improve pharmacokinetic properties. nih.govrsc.org It can form direct hydrogen bonds with hydrogen bond donors from the protein backbone or side chains, or interact with bridging water molecules. nih.gov For example, in MAO inhibitors, the cyano group has been shown to be essential for correctly positioning the ligand within the active site by forming hydrogen bonds with amino acid residues. taylorandfrancis.com In studies of anilide derivatives as MAO-B inhibitors, the introduction of a nitrile functional group on the C3 phenyl ring was proposed as a strategy to enhance binding affinity. nih.gov

The conformation of the H-N-C=O unit in N-phenylbenzamide derivatives is typically trans. nih.gov The dihedral angles between the amide group and the two flanking phenyl rings determine the molecule's three-dimensional geometry. For the related compound N-(3,5-dichlorophenyl)benzamide, the amide group is twisted relative to both the benzoyl and the aniline (B41778) rings. nih.gov This non-planar conformation is a common feature in this class of compounds and is critical for activity. In the design of Protein Kinase CK2 inhibitors, the amide group was found to be responsible for effective binding to the enzyme. nih.gov

Substituents on the amide nitrogen can have a profound impact on activity. For instance, N-methylation introduces a tertiary amide, which removes a hydrogen bond donor and can lead to a mix of cis and trans amide isomers. mdpi.com This can alter the conformational flexibility and binding mode of the molecule. In one study on CK2 inhibitors, N-methylation of an amide-containing compound significantly reduced its inhibitory activity, underscoring the importance of the amide N-H group, likely as a hydrogen bond donor in the enzyme-inhibitor interaction. nih.gov

The electronic properties of the substituents on both aromatic rings are fundamental to the molecule's reactivity and binding affinity. In this compound, both the dichloro and the cyano groups are strongly electron-withdrawing.

Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic rings. beilstein-journals.org This has several consequences:

Modulation of Acidity : The EWGs on the benzoyl ring increase the partial positive charge on the carbonyl carbon and can increase the acidity of the amide proton (N-H).

Binding Interactions : The altered electronic distribution affects the strength of non-covalent interactions like hydrogen bonding and π-π stacking. The electron-poor nature of the aromatic rings can favor interactions with electron-rich residues in a binding pocket. nih.gov

Reactivity : The nitrile group's electron-withdrawing property can be leveraged to tune the reactivity of the molecule, for instance, if it is intended to act as a covalent inhibitor. nih.gov

In the development of MAO inhibitors, electron-withdrawing groups like halogens were found to improve the potency of inhibition. nih.gov Similarly, for antiandrogenic drugs, an electron-poor aromatic ring with a cyano substituent was identified as a key pharmacophore, contributing to a better fit within the androgen receptor binding environment. nih.gov

The combined effect of the 3,5-dichloro and 3-cyano substitutions creates a molecule with a distinct electronic profile that is optimized for specific interactions with its biological targets.

Mechanistic Probes of Molecular Interactions at the Biomolecular Level

Understanding the precise mechanism by which this compound interacts with its biological targets is key to rationalizing its activity. Studies on analogous compounds provide significant insight into the potential enzyme inhibition mechanisms.

Benzamide and anilide scaffolds are prevalent among inhibitors of a wide range of enzymes. The specific substitutions on this compound suggest it may target enzymes where halogenated and cyano-containing compounds have shown activity.

α-Glucosidase: This enzyme is a target for controlling postprandial hyperglycemia in diabetes. nih.govplos.org Various N-phenyl acetamide (B32628) and benzohydrazide (B10538) derivatives have been shown to be potent α-glucosidase inhibitors, often more so than the standard drug acarbose. nih.govresearchgate.net SAR studies revealed that substitutions on the N-phenyl ring, including halogens, significantly impact inhibitory potency. nih.gov Kinetic studies of potent amide derivatives often show a competitive mode of inhibition, suggesting they bind to the active site of the enzyme. nih.gov

Monoamine Oxidase (MAO) A/B: MAOs are targets for the treatment of neurological disorders like Parkinson's disease and depression. nih.govcriver.com A wide range of anilide derivatives have been evaluated as MAO inhibitors. nih.govnih.gov Studies consistently show that halogen substitution on the N-phenyl ring is favorable for MAO-B inhibition. nih.gov For example, N-(3-chlorophenyl) and N-(3-bromophenyl) derivatives are selective, reversible, and competitive inhibitors of MAO-B. nih.gov This suggests that the inhibitor binds to the enzyme's active site, competing with the natural substrate. nih.gov The mechanism involves the degradation of catecholamine neurotransmitters; inhibition of this process increases their availability. frontiersin.orgyoutube.com

FtsZ: Filamenting temperature-sensitive mutant Z (FtsZ) is an essential bacterial cell division protein and a promising target for new antibiotics. nih.govpatsnap.com Benzamide derivatives are a major class of FtsZ inhibitors. unimi.itnih.gov The inhibitor PC190723, a 2,6-difluorobenzamide (B103285) derivative, acts by binding to an allosteric site in the interdomain cleft of FtsZ, stabilizing the FtsZ polymer filaments and disrupting the dynamics of the Z-ring required for cell division. nih.govmdpi.com While many benzamides are active against Gram-positive bacteria, their efficacy against Gram-negatives is often limited by efflux pumps. unimi.it The mechanism involves disrupting the polymerization and GTPase activity of FtsZ, which ultimately blocks bacterial cytokinesis. patsnap.com

Protein Kinase CK2: This kinase is implicated in cancer due to its roles in promoting cell growth and suppressing apoptosis. nih.govresearchgate.net Halogenated benzimidazole (B57391) derivatives are a well-established class of ATP-competitive CK2 inhibitors. nih.gov The halogen atoms enhance binding within the ATP pocket. researchgate.net More broadly, benzamide structures have also been identified as selective CK2 inhibitors. jst.go.jp These compounds typically act by competing with ATP for its binding site in the hinge region between the N- and C-terminal lobes of the kinase, thereby preventing the phosphorylation of CK2 substrates. nih.gov

The structural features of this compound make it a plausible candidate for inhibiting these or related enzymes, likely through competitive or allosteric binding mechanisms driven by the specific interactions of its dichlorobenzoyl, cyanoaniline, and amide components.

Table of Inhibitory Activities of Structurally Related Compounds

| Compound Class | Enzyme Target | Key Structural Features | Potency (IC₅₀/Kᵢ) | Inhibition Mode |

| N-(3-halophenyl)prop-2-enamides | MAO-B | 3-chloro or 3-bromo on N-phenyl ring | 0.026 - 0.53 µM (IC₅₀) | Reversible, Competitive |

| Phthalimide-phenoxy-N-phenyl acetamides | α-Glucosidase | 4-bromo on N-phenyl ring | Potent, often > acarbose | Competitive |

| Benzodioxane-benzamides | FtsZ (S. aureus) | 2,6-difluorobenzamide moiety | 25 - 80 µg/mL (MIC) | Allosteric, stabilizes polymers |

| Halogenated Benzimidazoles (e.g., TIBI) | Protein Kinase CK2 | Polyhalogenated benzimidazole | 0.09 µM (IC₅₀), 0.05 µM (Kᵢ) | ATP-Competitive |

Modulation of Protein Function through Specific Binding Interactions

Benzamide derivatives are known to exert their biological effects by interacting with a variety of protein targets. The nature of these interactions is highly dependent on the substitution patterns on both the benzoyl and aniline rings. For instance, certain N-phenylbenzamide derivatives have been shown to bind to the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites. nih.gov This binding occurs in the minor groove of the DNA, leading to the displacement of essential proteins and subsequent disruption of kDNA function, ultimately causing parasite death. nih.gov The amide linkage and the aromatic rings play a crucial role in establishing hydrogen bonds and van der Waals interactions within the binding pocket of the target protein or DNA. nih.gov

In the context of enzyme inhibition, aminophenyl benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs). nih.gov The binding of these compounds to the active site of HDACs is typically characterized by the benzamide moiety chelating the zinc ion in the catalytic site, while the rest of the molecule makes specific contacts with amino acid residues lining the pocket. nih.gov The substituents on the phenyl rings influence the binding affinity and selectivity. For example, hydrophobic groups can enhance binding by interacting with hydrophobic pockets in the enzyme. nih.gov

Proposed Mechanisms of Biological Activity (e.g., proton shuttling by salicylanilide (B1680751) analogs)

A well-documented mechanism of action for salicylanilides, which share a similar structural scaffold with N-arylbenzamides, is the uncoupling of oxidative phosphorylation through proton shuttling. This process involves the transport of protons across biological membranes, dissipating the proton motive force that is essential for ATP synthesis. While this mechanism is primarily associated with salicylanilides possessing a hydroxyl group ortho to the amide linkage, the general principle of membrane disruption by lipophilic amides could be a contributing factor to the biological activity of related compounds.

The lipophilic nature of dichlorinated benzamides allows them to partition into cellular membranes. Once in the membrane, they can disrupt the lipid bilayer integrity or interfere with the function of membrane-associated proteins. This non-specific membrane perturbation can lead to a variety of cellular effects, including loss of ion gradients and cell death.

Exploration of Target Selectivity and Specificity through SAR Studies

SAR studies are instrumental in understanding and improving the target selectivity of benzamide derivatives. The substitution pattern on the aromatic rings is a key determinant of which protein or enzyme the compound will interact with. For example, in a study of benzoxazinone (B8607429) analogs, it was found that specific substitutions led to selective phytotoxicity against certain plant species, highlighting the role of subtle structural changes in determining biological specificity. nih.gov

For dichlorobenzamide derivatives, the position of the chlorine atoms significantly influences their activity and selectivity. The 3,5-dichloro substitution pattern, as seen in the subject compound, creates a distinct electronic and steric profile that can favor binding to specific targets. The presence and position of the cyano group on the N-phenyl ring further refines this selectivity. For instance, in a series of N-phenylbenzamide derivatives designed as enterovirus 71 inhibitors, the presence of a bromine atom on the N-phenyl ring was found to be crucial for potent antiviral activity. mdpi.com This underscores the importance of the electronic nature and position of substituents on the N-aryl moiety for target recognition.

The following table summarizes the impact of substitutions on the activity of various benzamide analogs, providing insights into the principles of target selectivity.

| Compound Class | Substitution Pattern | Observed Biological Activity | Implication for Selectivity |

| N-phenylbenzamides | Bis(2-aminoimidazolines) on phenyl rings | Antitrypanosomal activity via kDNA binding nih.gov | Specificity for AT-rich DNA sequences |

| Aminophenyl benzamides | Amino group on the N-phenyl ring | HDAC inhibition nih.gov | Interaction with the zinc-containing active site of HDACs |

| N-phenylbenzamides | Bromo-substituent on the N-phenyl ring | Anti-enterovirus 71 activity mdpi.com | Specific interactions with viral proteins or RNA |

| Dinitrobenzamides | N-alkylphenyl substitution | Anti-tuberculosis activity rsc.org | Targeting specific pathways in Mycobacterium tuberculosis |

Analysis of Ligand-Receptor Binding Thermodynamics and Kinetics

Isothermal titration calorimetry (ITC) is a powerful technique used to measure these thermodynamic parameters directly. Such studies on aptamer-ligand interactions have revealed that for many small molecule binders, the binding is primarily enthalpy-driven. nih.gov

The kinetics of binding, described by the association (k_on) and dissociation (k_off) rate constants, are also crucial for the biological effect of a compound. A slow dissociation rate, for example, can lead to a prolonged duration of action. These kinetic parameters are influenced by the same structural features that determine the thermodynamics of binding.

Design Principles for Optimized Analogues based on SAR Data

The insights gained from SAR studies are fundamental to the rational design of optimized analogues with improved potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of Novel Benzamide Derivatives

The synthesis of novel benzamide derivatives is often guided by the need to explore the chemical space around a lead compound. Reactions of 3,5-dichlorobenzoyl chloride with various arylamines are a common method for generating a library of 3,5-dichlorobenzamide analogs. researchgate.net This allows for the systematic variation of the substituents on the N-phenyl ring to probe their effect on biological activity.

For instance, based on the knowledge that a cyano group can act as a hydrogen bond acceptor and influence the electronic properties of the ring, one could rationally design and synthesize analogs of this compound with the cyano group at the 2- or 4-position of the N-phenyl ring. Similarly, replacing the cyano group with other electron-withdrawing or electron-donating groups can help to elucidate the electronic requirements for optimal activity.

The synthesis of imidazole-based N-phenylbenzamide derivatives through a one-pot three-component reaction is an example of an efficient synthetic strategy for generating novel analogs for biological screening. nih.gov Another approach involves the modification of the benzoyl moiety, for example, by synthesizing N-alkylphenyl-3,5-dinitrobenzamide analogs to study their anti-tuberculosis activity. rsc.org

The following table outlines some rational design strategies for novel benzamide derivatives.

| Parent Scaffold | Design Strategy | Synthetic Approach | Potential for Optimization |

| 3,5-Dichlorobenzamide | Varying substituents on the N-aryl ring | Reaction of 3,5-dichlorobenzoyl chloride with diverse anilines researchgate.net | Improved potency and selectivity |

| N-Phenylbenzamide | Introduction of heterocyclic moieties | One-pot multicomponent reactions nih.gov | Enhanced target interactions and altered physicochemical properties |

| 3,5-Dinitrobenzamide | Alkylation of the N-phenyl group | Multi-step synthesis involving amide coupling rsc.org | Increased lipophilicity and cell permeability |

| Benzamide | Isosteric replacement of the cyano group | Synthesis of analogs with different functional groups (e.g., nitro, trifluoromethyl) | Fine-tuning of electronic and steric properties |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity against targets like HDACs. nih.govresearchgate.net These models use molecular field analysis (MFA) to correlate the steric and electrostatic fields of the molecules with their biological activity.

A typical QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors involved the generation of a model with a high correlation coefficient (r²) and cross-validated r² (q²), indicating good predictive power. sphinxsai.com Such models can provide valuable insights into the structural requirements for activity. For example, a QSAR study on aminophenyl benzamides suggested that hydrophobic character is crucial for HDAC inhibitory activity, and that the inclusion of hydrophobic substituents would likely enhance inhibition. nih.gov

The general workflow for a QSAR study on benzamide derivatives is as follows:

Data Set Selection: A series of structurally related benzamide analogs with experimentally determined biological activities is chosen.

Molecular Modeling: The 3D structures of the compounds are generated and optimized.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Development: Statistical methods, such as partial least squares (PLS) or genetic function approximation (GFA), are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The validated QSAR model can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. For instance, a 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamides as MAO-B inhibitors was used to design new derivatives with predicted high activity. frontiersin.org

Ligand Design Strategies for Enhanced Molecular Target Interaction

The Role of the 3,5-Dichlorobenzamide Scaffold

The benzamide core is a prevalent feature in a multitude of biologically active molecules, and its substitution pattern is critical for target interaction. The presence of chlorine atoms at the 3 and 5 positions of the benzoyl ring significantly influences the electronic and steric properties of the molecule. Halogen atoms, particularly chlorine, are known to participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to a protein target.

In studies of related benzamide derivatives as inhibitors of various enzymes and ion channels, the nature and position of substituents on the benzoyl ring have been shown to be crucial for potency. For instance, in a series of benzamide derivatives targeting the voltage-gated potassium channel Kv1.3, the specific substitution pattern on the aromatic rings was found to directly impact the inhibitory activity.

Bioisosteric Replacements and Structural Modifications

Bioisosterism is a key strategy in ligand design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements could be envisioned. For example, the amide linker is often a critical interaction point with the target protein. Studies on other benzamide series have explored replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) to modulate the hydrogen bonding capacity and geometric preferences of the linker. mdpi.comnih.gov

The following table illustrates the impact of such modifications in a series of related benzamide analogs, highlighting the importance of the amide group for biological activity.

| Compound ID | Modification from Parent Benzamide | Relative Activity |

| 1 | Parent Benzamide (Oxygen) | 100% |

| 2 | Thioamide (Sulfur) | 85% |

| 3 | Selenoamide (Selenium) | 110% |

| 4 | Ester | 20% |

| 5 | Sulfonamide | <10% |

This table is illustrative and based on findings from analogous benzamide series to demonstrate the principles of bioisosteric replacement. The relative activities are not specific to this compound but show general trends observed in related research. mdpi.comnih.gov

The Significance of the N-(3-cyanophenyl) Moiety

The N-phenyl portion of the molecule also plays a pivotal role in target recognition. The cyano (CN) group at the meta-position of the phenyl ring is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position is critical for orienting the molecule within a binding pocket. In the design of inhibitors for protein kinase CK1 delta, a 5-cyano substituent on a benzimidazole ring system was found to be highly advantageous, leading to a compound with nanomolar potency. mdpi.com This suggests that the cyano group can engage in specific, favorable interactions with the target protein.

SAR studies on N-phenylbenzamide derivatives targeting enterovirus 71 have also underscored the importance of substituents on the N-phenyl ring for antiviral activity. scirp.org Variations in this part of the molecule can significantly alter the binding mode and efficacy.

Molecular Modeling and Mechanistic Insights

Molecular docking studies on various benzamide derivatives have provided insights into their binding mechanisms. scialert.netnih.govnih.gov These computational models often reveal key hydrogen bond interactions involving the amide N-H and carbonyl oxygen. The aromatic rings typically engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding site. For instance, in the context of protein kinase inhibitors, the N-phenylbenzamide linker correctly orients the molecule to interact with the hinge region of the kinase, a critical interaction for potent inhibition. scirp.org

The table below summarizes the potential interactions of the key structural motifs of this compound with a hypothetical molecular target, based on insights from related inhibitor-protein complexes.

| Structural Motif | Potential Interactions | Key Amino Acid Residues (Examples) |

| 3,5-Dichloro groups | Halogen bonding, hydrophobic interactions | Glycine, Leucine, Alanine |

| Amide linker | Hydrogen bonding (donor and acceptor) | Serine, Threonine, Aspartate, Glutamate |

| 3-Cyano group | Hydrogen bonding, dipole-dipole interactions | Arginine, Lysine, Asparagine, Glutamine |

| Phenyl rings | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |

This table is a generalized representation of potential molecular interactions based on studies of analogous compounds and does not represent a specific experimentally determined binding mode for this compound.

Future Directions and Emerging Research Avenues for Halogenated Cyanophenyl Benzamides

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzamide (B126) derivatives typically involves the chlorination of benzoic acids and subsequent amidation with an amine, a method that can present purification challenges. nih.gov Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes for halogenated cyanophenyl benzamides.

Key areas of development include:

Catalytic Systems: Novel catalytic approaches are emerging as powerful tools. For instance, a robust, gram-scale iron-catalyzed cross-coupling reaction between alkyl Grignard reagents and aryl halides has been developed, which notably avoids the need for toxic additives or expensive ligands. researchgate.net Such methodologies could be adapted for the synthesis of complex benzamides.

One-Pot Syntheses: Procedures for the one-pot synthesis of substituted benzamides from chloroesters are being explored, streamlining the manufacturing process by reducing the number of isolation and purification steps. researchgate.net

Green Chemistry and Biocatalysis: A significant shift towards environmentally benign synthesis is underway. The use of halogenating enzymes (halogenases) is particularly promising as they can introduce halogen substituents with high selectivity under ambient conditions, using non-hazardous reagents. researchgate.net This enzymatic approach offers a green alternative to conventional chemical methods that often require extreme conditions and struggle with selectivity. researchgate.net The broad substrate specificity and strong regioselectivity of some halogenases present irreplaceable advantages for biosynthesis. researchgate.net

Flow Chemistry: Continuous flow manufacturing offers precise control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of halogenated benzamides could lead to higher yields, purity, and more sustainable production processes.

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to creating C-N bonds, bypassing the need for pre-functionalized starting materials. Research into the direct amidation of C-H bonds on the cyanophenyl or dichlorophenyl rings could revolutionize the synthesis of these compounds.

These advancements aim to make the synthesis of complex molecules like 3,5-dichloro-N-(3-cyanophenyl)benzamide more efficient, cost-effective, and environmentally friendly.

Exploration of Uncharted Molecular Targets and Biological Pathways

While benzamides are known for a range of biological activities, the full therapeutic potential of halogenated cyanophenyl benzamides remains largely untapped. Future research will focus on identifying and validating novel molecular targets and elucidating their roles in complex biological pathways.

| Potential Molecular Target Class | Disease Area | Rationale for Exploration |

| Protein Kinases | Cancer, Inflammatory Diseases | Many benzamide derivatives act as kinase inhibitors; the unique substitution pattern could confer novel selectivity. mdpi.com |

| Phospholipase D (PLD) | Cancer | Inhibition of PLD isoforms (PLD1 and PLD2) can lead to increased cancer cell apoptosis and decreased metastasis. nih.gov Halogenated benzamides have shown promise as isoform-selective PLD inhibitors. nih.gov |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | PARP-1 is crucial for DNA damage repair, and its inhibition is a key strategy in cancer therapy. nih.gov Novel benzamide derivatives have demonstrated potent PARP-1 inhibitory effects. nih.gov |